![molecular formula C14H18BrN B13338406 (3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)
(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole is a complex organic compound with a unique structure that includes a bromine atom and a benzyl group attached to an octahydrocyclopenta[b]pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole typically involves multiple steps, starting with the preparation of the octahydrocyclopenta[b]pyrrole core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
One common method involves the bromination of a precursor compound, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The reaction conditions, such as temperature, solvent, and the presence of a base, are carefully controlled to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different nucleophiles.
科学的研究の応用
(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride: A similar compound with a carboxylic acid group instead of a benzyl group.
benzyl (2R,3aR,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate: Another related compound with a carboxylate group.
Uniqueness
(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole is unique due to the presence of both a bromine atom and a benzyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H18BrN |
|---|---|
分子量 |
280.20 g/mol |
IUPAC名 |
(3aR,6aS)-1-benzyl-6-bromo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C14H18BrN/c15-13-7-6-12-8-9-16(14(12)13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2/t12-,13?,14+/m1/s1 |
InChIキー |
FFBAFPIPQACUQD-YIOYIWSBSA-N |
異性体SMILES |
C1CC([C@@H]2[C@H]1CCN2CC3=CC=CC=C3)Br |
正規SMILES |
C1CC(C2C1CCN2CC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


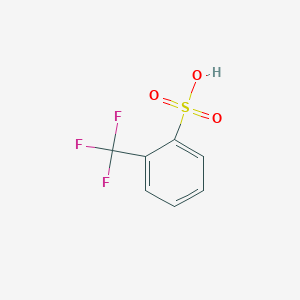
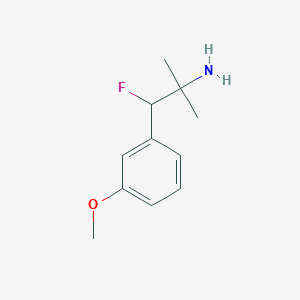

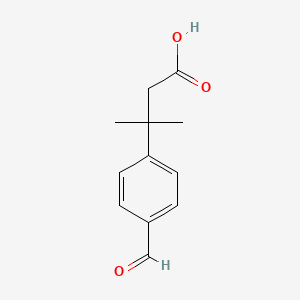
![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)
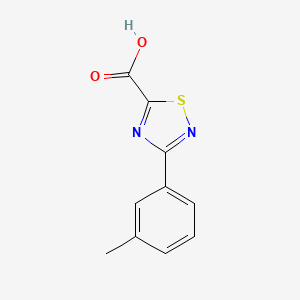
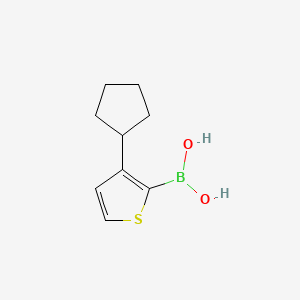
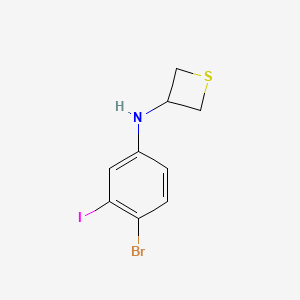
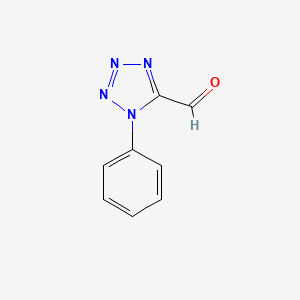
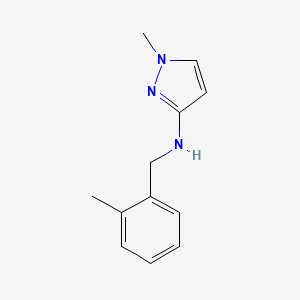
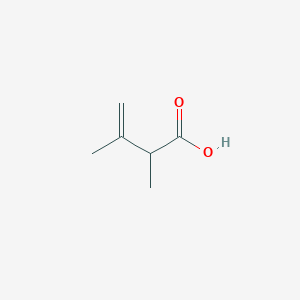

![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
